molecular formula C24H24 B3180950 5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene CAS No. 4730-57-8

5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene

Cat. No. B3180950
CAS RN: 4730-57-8
M. Wt: 312.4 g/mol
InChI Key: GZLCCQRHTKKZLW-UHFFFAOYSA-N
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Description

5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene is a chemical compound that has been studied for its conformational behavior . It has been interpreted in terms of ring inversion between enantiomeric C2 conformations .


Molecular Structure Analysis

The molecular structure of 5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene has been analyzed using nuclear magnetic resonance (NMR) spectroscopy . The temperature dependence of the NMR spectra of its hexamethyl derivatives has been interpreted in terms of ring inversion between enantiomeric C2 conformations .

Scientific Research Applications

Conformational Analysis and Thermodynamic Parameters

Research by Brickwood et al. (1978) focused on the conformational behavior of medium-sized rings, including 5,6,11,12,17,18-hexahydrotribenzo[a,e,i]cyclododecene. They studied its temperature dependences using NMR spectroscopy, providing insights into ring inversion and enantiomeric conformations. Strain energy calculations helped establish correlations between calculated and experimental thermodynamic parameters (Brickwood et al., 1978).

Potential as a Bidentate Ligand

Franck et al. (2014) explored the multi-gram synthesis of dibenzo[a,e]cyclooctene, related to 5,6,11,12,17,18-hexahydrotribenzo[a,e,i]cyclododecene. The study highlighted its potential use as a bidentate ligand, particularly in transition metal complexes, emphasizing its exothermic formation and considerations for safety and waste disposal (Franck et al., 2014).

Photophysical and Spectroscopic Properties

Gomez et al. (2018) conducted theoretical and experimental studies on dehydrobenzoannulene (DBA) derivatives, including 5,6,11,12,17,18-hexadehydrotribenzo[a,e,i]cyclododecene. They focused on the spectroscopic properties and dynamics in N,N'-dimethylformamide (DMF) solutions, revealing information about the electronic excited states and charge transfer species. These findings have implications for the development of Hydrogen-Bonded Organic Framework (HOF) materials (Gomez et al., 2018).

properties

IUPAC Name

tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24/c1-2-8-20-15-16-22-10-5-6-12-24(22)18-17-23-11-4-3-9-21(23)14-13-19(20)7-1/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLCCQRHTKKZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC3=CC=CC=C3CCC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,11,12,17,18-Hexahydrotribenzo[a,e,i][12]annulene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene
Reactant of Route 2
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene
Reactant of Route 3
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene
Reactant of Route 4
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene
Reactant of Route 5
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene
Reactant of Route 6
5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene

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